molecular formula C22H18ClNO2 B097093 Normolaxol CAS No. 19035-45-1

Normolaxol

Cat. No.: B097093
CAS No.: 19035-45-1
M. Wt: 363.8 g/mol
InChI Key: KTWAYWIMJNRRQT-UHFFFAOYSA-N
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Description

Normolaxol is a chemical compound with the molecular formula C22H18ClNO2 and a molecular weight of 363.83682 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Normolaxol involves several steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions can vary, but they generally involve:

    Step 1 Formation of the Core Structure: This step involves the synthesis of the core structure of this compound, which is typically achieved through a series of organic reactions such as Friedel-Crafts acylation, followed by cyclization reactions.

    Step 2 Functional Group Introduction: After forming the core structure, specific functional groups are introduced through reactions such as halogenation, nitration, and reduction.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Normolaxol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Normolaxol has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

    Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: this compound is investigated for its potential therapeutic applications. Researchers are exploring its effects on different biological targets and its potential as a drug candidate.

    Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Normolaxol involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:

    Molecular Targets: this compound interacts with specific proteins, enzymes, or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.

    Pathways Involved: The pathways involved in the action of this compound may include signal transduction pathways, metabolic pathways, and gene expression pathways. By modulating these pathways, this compound can exert its effects on cellular processes.

Comparison with Similar Compounds

Normolaxol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound’s unique chemical structure and properties make it distinct from these compounds, offering specific advantages and applications in various fields.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)-quinolin-2-ylmethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2.ClH/c24-18-10-5-16(6-11-18)22(17-7-12-19(25)13-8-17)21-14-9-15-3-1-2-4-20(15)23-21;/h1-14,22,24-25H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWAYWIMJNRRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172515
Record name Normolaxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19035-45-1
Record name Normolaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019035451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normolaxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOLINYLMETHYLENE BIS PHENOL HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAJ959A5I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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